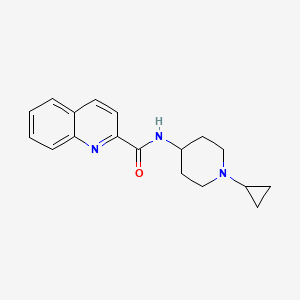
N-(1-cyclopropylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylpiperidin-4-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain that is involved in the regulation of anxiety, mood, and sleep. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
作用机制
N-(1-cyclopropylpiperidin-4-yl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, N-(1-cyclopropylpiperidin-4-yl)benzamide enhances the inhibitory effects of this neurotransmitter, leading to anxiolytic and anticonvulsant effects. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to increase the levels of the GABA precursor glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to increase the levels of GABA and glutamate in the brain, leading to a range of biochemical and physiological effects. These include anxiolytic and anticonvulsant effects, as well as the potential to reduce drug-seeking behavior in addiction. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide may have neuroprotective effects, as it has been shown to reduce cell death in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using N-(1-cyclopropylpiperidin-4-yl)benzamide in lab experiments is its specificity for GABA aminotransferase, which allows researchers to selectively manipulate the levels of GABA in the brain. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)benzamide is its relatively short half-life, which requires frequent dosing in experiments.
未来方向
There are many potential future directions for the use of N-(1-cyclopropylpiperidin-4-yl)benzamide in scientific research. One area of interest is the development of novel therapies for epilepsy and other seizure disorders, which may be facilitated by the anxiolytic and anticonvulsant effects of N-(1-cyclopropylpiperidin-4-yl)benzamide. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide may have potential as a treatment for anxiety disorders and addiction, as well as for neuroprotection in the context of stroke and traumatic brain injury. Further research is needed to fully understand the therapeutic potential of N-(1-cyclopropylpiperidin-4-yl)benzamide and to develop effective treatment strategies based on its mechanism of action.
合成方法
N-(1-cyclopropylpiperidin-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperidine with benzoyl chloride in the presence of a base such as sodium hydride. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a pure and stable form of N-(1-cyclopropylpiperidin-4-yl)benzamide that can be used for scientific research.
科学研究应用
N-(1-cyclopropylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance abuse. Studies have shown that N-(1-cyclopropylpiperidin-4-yl)benzamide can reduce seizures in animal models of epilepsy, and can also reduce anxiety-like behaviors in rodents. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting that it may have potential as a treatment for addiction.
属性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-4-2-1-3-5-12)16-13-8-10-17(11-9-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUVJUOBWPENHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)







![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)